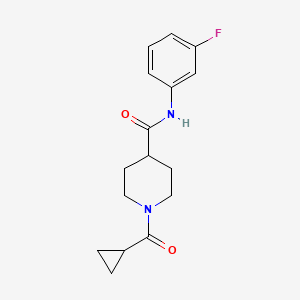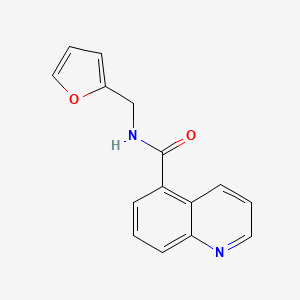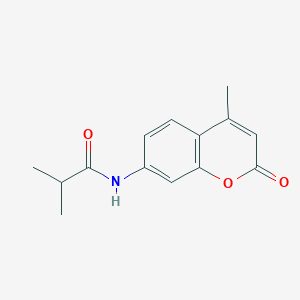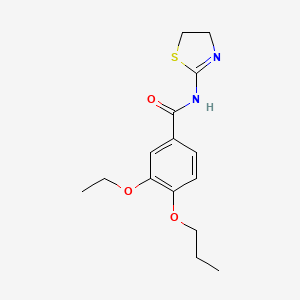
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperidine class of drugs. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and depression. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which regulates the levels of GABA in the brain. In
Mécanisme D'action
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA aminotransferase, 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal activity and a reduction in seizures.
Biochemical and Physiological Effects:
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to increase GABA levels in the brain, the compound has been shown to modulate the activity of other neurotransmitters such as dopamine and glutamate. 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is its potency as a GABA aminotransferase inhibitor. This makes it an ideal compound for studying the role of GABA in various neurological disorders. However, one of the limitations of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide. One area of interest is the compound's potential to treat addiction and depression. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors. Additionally, the use of 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide in combination with other drugs for the treatment of epilepsy and other neurological disorders is an area of ongoing research.
Méthodes De Synthèse
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide is synthesized through a multistep process that involves the reaction of 3-fluorobenzaldehyde with piperidine, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then purified through column chromatography to obtain 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide in its pure form.
Applications De Recherche Scientifique
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. The compound has been shown to be effective in reducing seizures in animal models of epilepsy and has also been investigated for its potential to treat addiction and depression. In addition, 1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide has been studied for its potential to enhance cognitive function and memory.
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-2-1-3-14(10-13)18-15(20)11-6-8-19(9-7-11)16(21)12-4-5-12/h1-3,10-12H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDADFNXRJCFQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7476876.png)
![2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide](/img/structure/B7476877.png)
![N-(3-chlorophenyl)-2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B7476893.png)

![Ethyl 4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7476903.png)
![N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7476913.png)
![N-ethyl-N-naphthalen-1-yl-2-[3-(tetrazol-1-yl)phenoxy]acetamide](/img/structure/B7476922.png)